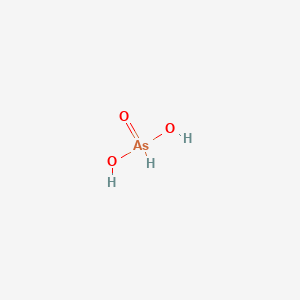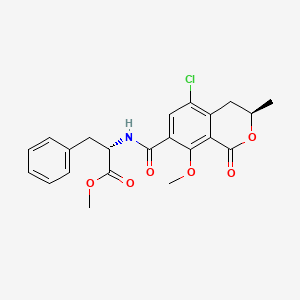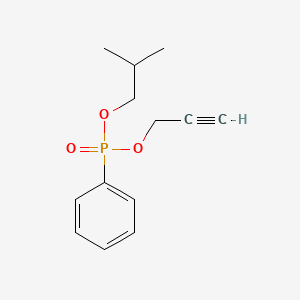![molecular formula C16H24ClN3OS B1211914 1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)
1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea is a member of thioureas.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Hypotensive Activity : The compound was synthesized using three-component condensation involving thiourea, ethyl acetoacetic ester, and anisaldehyde. The synthesized styryl derivatives exhibited hypotensive activity (Fazylov et al., 2016).
Antimicrobial Activity : Another study synthesized new compounds involving thiourea that demonstrated antibacterial and antifungal activities. This highlights the potential of thiourea derivatives in antimicrobial applications (Faty et al., 2010).
Chemical Synthesis and Reactions : A study focused on the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracil derivatives and examined their chemical reactions, showing the versatility of thiourea derivatives in chemical synthesis (Morita et al., 1983).
Radiochemical Applications : Research has been conducted on synthesizing compounds like [14C]Cefepime hydrochloride, which involved thiourea as a starting material. This application is crucial in radiochemical studies (Standridge & Swigor, 1993).
Biological and Pharmaceutical Research
Antioxidant and Antimicrobial Properties : Microwave-assisted synthesis of thiazolopyrimidine derivatives using thiourea showed that some compounds had moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012).
DNA-Binding and Biological Activities : A study on nitrosubstituted acyl thioureas, including derivatives with methoxyphenyl groups, revealed their potential in DNA interaction studies and antimicrobial activities, indicating their relevance in pharmacological research (Tahir et al., 2015).
Molecular Docking and Cytotoxicity Studies : Research on compounds such as 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea explored molecular docking with DNA, cytotoxicity against cell lines, and theoretical studies, highlighting their application in cancer research and drug design (Mushtaque et al., 2016).
EGFR Inhibitors in Cancer Therapy : Benzimidazole derivatives bearing 1,2,4-triazole, including methoxyphenyl components, were studied for their anti-cancer properties as EGFR inhibitors, showing their potential in targeted cancer therapy (Karayel, 2021).
Environmental Fate Studies : The synthesis of [14C]pyrithiobac-sodium using thiourea was conducted for environmental fate evaluations in soils and plants, demonstrating the environmental research applications of thiourea derivatives (Ravi et al., 2006).
Pharmacological Study of Thiouronium Salts : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives were synthesized and subjected to pharmacological studies, revealing their potential in drug discovery (Chapman et al., 1971).
Propriétés
Nom du produit |
1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea |
|---|---|
Formule moléculaire |
C16H24ClN3OS |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
1-(3-chloro-4-methoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)ethyl]thiourea |
InChI |
InChI=1S/C16H24ClN3OS/c1-12-5-8-20(9-6-12)10-7-18-16(22)19-13-3-4-15(21-2)14(17)11-13/h3-4,11-12H,5-10H2,1-2H3,(H2,18,19,22) |
Clé InChI |
LWULRPYIMPIYQD-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCNC(=S)NC2=CC(=C(C=C2)OC)Cl |
SMILES canonique |
CC1CCN(CC1)CCNC(=S)NC2=CC(=C(C=C2)OC)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



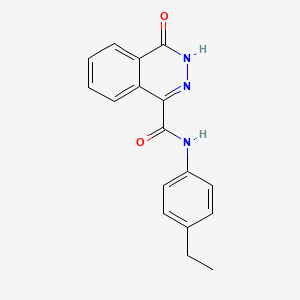
![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)
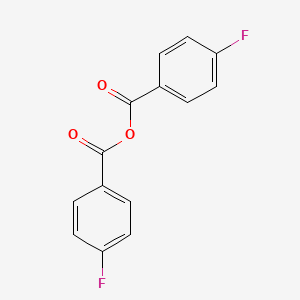
![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)
